molecular formula C17H12O2 B231555 2,5-diphenyl-3-furaldehyde

2,5-diphenyl-3-furaldehyde

Cat. No.: B231555
M. Wt: 248.27 g/mol
InChI Key: AOJDLUITXVHUQE-UHFFFAOYSA-N
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Description

2,5-diphenyl-3-furaldehyde is an organic compound belonging to the class of furans, which are heterocyclic aromatic compounds containing a furan ring. This compound is characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the furan ring, and an aldehyde group at the 3 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-diphenyl-3-furaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylfuran with an appropriate aldehyde precursor under specific conditions. For instance, the reaction of 2,5-diphenylfuran with 1-amino-2,3-diphenylaziridine yields the hydrazone, which upon photolysis or pyrolysis, produces 2,5-diphenylfuran-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for 2,5-diphenylfuran-3-carbaldehyde typically involve catalytic processes. For example, a palladium-catalyzed reaction can be employed to synthesize 2,5-disubstituted furans, including 2,5-diphenylfuran-3-carbaldehyde, from enyne acetates in the presence of a Lewis acid .

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-3-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: 2,5-Diphenylfuran-3-carboxylic acid.

    Reduction: 2,5-Diphenylfuran-3-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2,5-diphenylfuran-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can form reactive intermediates such as furylcarbenes, which can undergo insertion and cycloaddition reactions . These intermediates can interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-diphenyl-3-furaldehyde is unique due to the presence of the aldehyde group at the 3 position, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile intermediate in organic synthesis and valuable for various scientific applications.

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2,5-diphenylfuran-3-carbaldehyde

InChI

InChI=1S/C17H12O2/c18-12-15-11-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H

InChI Key

AOJDLUITXVHUQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

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